molecular formula C19H19N B11629886 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole

Cat. No.: B11629886
M. Wt: 261.4 g/mol
InChI Key: ZWYGMNJERQJHTJ-UHFFFAOYSA-N
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Description

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is a complex organic compound that belongs to the class of cycloheptaindoles. These compounds are characterized by a seven-membered ring fused to an indole structure, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where indole derivatives undergo cycloaddition with suitable reagents to form the cycloheptaindole framework . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.

    Substitution: Halogens, alkylating agents; conditionspresence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is unique due to its phenyl substitution, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other cycloheptaindole derivatives.

Properties

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole

InChI

InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI Key

ZWYGMNJERQJHTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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